molecular formula C25H25NNaO2P B1503784 N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt CAS No. 1067225-04-0

N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt

Cat. No.: B1503784
CAS No.: 1067225-04-0
M. Wt: 425.4 g/mol
InChI Key: ZHRLPDTWOAIAKW-GNAFDRTKSA-M
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Description

N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt is a complex organic compound that features a phosphanyl group and a sodium ion

Scientific Research Applications

Chemistry

In chemistry, N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in the synthesis of various organometallic compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Medicine

Potential medical applications include its use as a building block for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In industry, this compound could be used in the production of specialty chemicals, including catalysts and intermediates for organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt typically involves the reaction of 2-(diphenylphosphanyl)benzaldehyde with (2S)-2-amino-3,3-dimethylbutanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimized parameters for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt can undergo various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The sodium ion can be replaced by other cations in metathesis reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include phosphine oxides, secondary amines, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism by which N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphanyl group can coordinate with metal ions, influencing the activity of metalloenzymes or acting as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphanyl-containing ligands and sodium salts of amino acids. Examples include:

  • Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3-methylbutanoate
  • Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3-ethylbutanoate

Uniqueness

What sets N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt apart is its specific structural configuration, which may confer unique reactivity and binding properties compared to other similar compounds.

Properties

IUPAC Name

sodium;(2S)-2-[(2-diphenylphosphanylphenyl)methylideneamino]-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26NO2P.Na/c1-25(2,3)23(24(27)28)26-18-19-12-10-11-17-22(19)29(20-13-6-4-7-14-20)21-15-8-5-9-16-21;/h4-18,23H,1-3H3,(H,27,28);/q;+1/p-1/t23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRLPDTWOAIAKW-GNAFDRTKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NNaO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678558
Record name Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067225-04-0
Record name Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1067225-04-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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